molecular formula C11H23N3OSi B8626872 1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine

1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine

Cat. No. B8626872
M. Wt: 241.40 g/mol
InChI Key: DCEHUYZBDBXTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C11H23N3OSi and its molecular weight is 241.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine

Molecular Formula

C11H23N3OSi

Molecular Weight

241.40 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine

InChI

InChI=1S/C11H23N3OSi/c1-11(2,3)16(4,5)15-9-8-14-7-6-10(12)13-14/h6-7H,8-9H2,1-5H3,(H2,12,13)

InChI Key

DCEHUYZBDBXTAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C=CC(=N1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 150 mg dry weight) and a solution of 119a (1.02 g, 3.76 mmol) in ethanol (20 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (1.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 100% yield (928 mg) of 119b as a white solid: mp 54-55° C.; 1H NMR (500 MHz, CDCl3) δ 7.25 (d, 1H, J=2.0 Hz), 5.36 (d, 1H, J=2.0 Hz), 4.54 (br s, 2H), 3.90 (t, 2H, J=5.5 Hz), 3.81 (t, 2H, J=5.5 Hz), 0.84 (s, 9H), −0.35 (s, 6H). MS (APCI+) m/z 242.6 (M+H).
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole (500 mg, 1.80 mmol) in ethyl acetate (15 mL) and methanol (15 mL) was treated with 10% palladium on activated carbon (wet, 50 mg) The flask was charged with hydrogen gas via balloon. The reaction stirred at 25° C. for 16 h. The reaction was then filtered through a plug of silica gel (Merck, 60, 40-63 μm) layered with diatomaceous earth and concentrated in vacuo to afford 1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine (391 mg, 90%) as a yellow oil. 1H-NMR (400 MHz, DMSO-d6) δ 0.00 (6H, s), 0.83 (9H, s), 3.78 (2H, t, J=4.8 Hz), 3.87 (2H, t, J=6.0 Hz), 4.48 (2H, s), 5.33 (1H, d, J=2.0 Hz), 7.22 (1H, d, J=2.0 Hz).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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